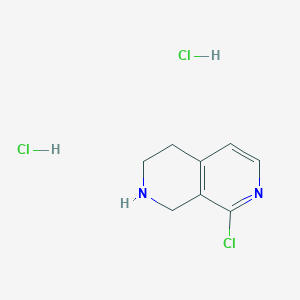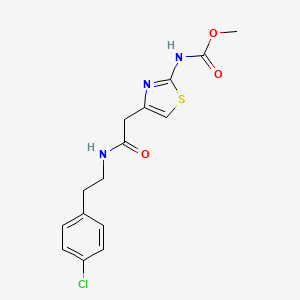
Methyl (4-(2-((4-chlorophenethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned seems to be a derivative of thiazole, a heterocyclic compound. Thiazole is a ring structure that contains both sulfur and nitrogen in the ring. It is found in many important drugs and antibiotics . The specific compound you mentioned appears to have additional functional groups attached to the thiazole ring, including a carbamate group and a chlorophenethyl group .
Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Aplicaciones Científicas De Investigación
Antitumor and Antifilarial Activity
- Synthesis and Biological Activity : A related compound, methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, demonstrated significant antitumor and antifilarial activities. It showed potent inhibition against leukemia L1210 cell proliferation and exhibited in vivo antifilarial activity against adult worms of Acanthocheilonema viteae. The primary mechanism of cytotoxic activity was identified as mitotic blocking, highlighting its potential as a therapeutic agent in cancer treatment and parasitic infections (Y. Kumar et al., 1993).
Agricultural Applications
- Fungicide Delivery Systems : Research on similar compounds, such as Carbendazim (methyl-2-benzimidazole carbamate) and tebuconazole, has led to the development of solid lipid nanoparticles and polymeric nanocapsules for sustained release. These systems offer advantages such as modified release profiles, enhanced transfer to the action site, reduced environmental and human toxicity, and improved control of fungal diseases in agriculture (E. Campos et al., 2015).
Intramolecular Hydrogen Bonds
- Structural Analysis : A study on thiazole derivatives, including compounds similar to the one of interest, revealed the formation of intramolecular hydrogen bonds, which significantly influence the molecule's stability and reactivity. These findings are crucial for understanding the chemical behavior and potential applications of such compounds in designing more effective molecules (M. Castro et al., 2007).
Pharmaceutical Synthesis and Evaluation
- Microwave-Assisted Synthesis : Studies have explored the efficient microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, demonstrating significant antibacterial and antifungal activities. These methods highlight the compound's role in creating pharmacologically active agents, underscoring its importance in medicinal chemistry (K. Mistry & K. R. Desai, 2006).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
methyl N-[4-[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3S/c1-22-15(21)19-14-18-12(9-23-14)8-13(20)17-7-6-10-2-4-11(16)5-3-10/h2-5,9H,6-8H2,1H3,(H,17,20)(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMJNMFZAPAMOCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC(=CS1)CC(=O)NCCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[1-(2,2,2-Trifluoroethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2666457.png)
![N-[[1-(2-Methylpropyl)cyclopropyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2666459.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2666460.png)
![4-[(E)-2-(2,6-dichlorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2666462.png)
![3-(3-Chlorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2666466.png)
![5-bromo-2-chloro-N-[5-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]pyridine-3-carboxamide](/img/structure/B2666467.png)
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide](/img/structure/B2666468.png)
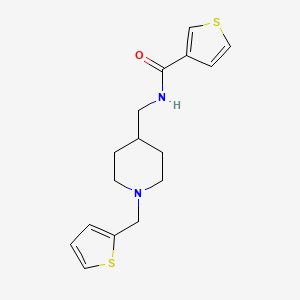
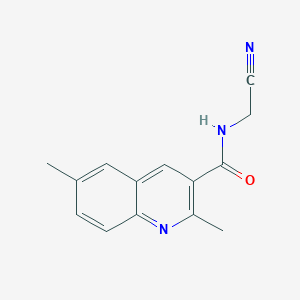
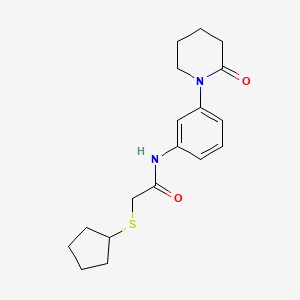
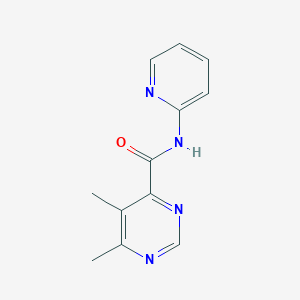
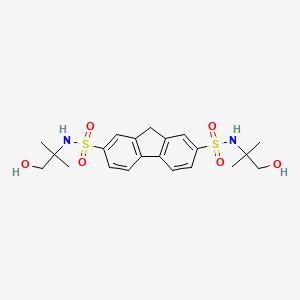
![N-cyclohexyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B2666479.png)
